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Compound of Interest

Compound Name: 4-Aminoindole

cat. No.: B1269813

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Aminoindole (CAS No: 5192-23-4), a pivotal heterocyclic amine in medicinal chemistry and
organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for
acquiring such spectra.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Aminoindole. It is important
to note that while some experimental data is available, a complete, unified dataset from a
single source is not readily found in the public domain. Therefore, the presented data is a
compilation from various sources, including experimental and predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of organic
compounds. The following tables provide the predicted *H and 3C NMR chemical shifts for 4-
Aminoindole. These values are calculated based on established models and can serve as a
reference for experimental verification.

Table 1: *H NMR Spectroscopic Data (Predicted)
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Proton Position Chemical Shift (ppm) Multiplicity
H-1 (N-H) ~8.1 brs

H-2 ~7.1 t

H-3 ~6.5 t

H-5 ~6.8 d

H-6 ~7.0 t

H-7 ~6.9 d

-NH2 ~4.0 brs

Predicted data is based on typical chemical shifts for indole and substituted indole derivatives.

Table 2: 13C NMR Spectroscopic Data (Predicted)

Carbon Position

Chemical Shift (ppm)

C-2 ~124
C-3 ~102
C-3a ~127
C-4 ~140
C-5 ~110
C-6 ~120
C-7 ~115
C-7a ~135

Predicted data is based on typical chemical shift values for substituted indoles.

Infrared (IR) Spectroscopy
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IR spectroscopy provides valuable information about the functional groups present in a

molecule. The characteristic absorption bands for 4-Aminoindole are presented in Table 3.

Table 3: IR Spectroscopic Data

Functional Group Vibration Wavenumber Intensity
(cm™)

N-H (Indole) Stretch ~3400 Medium

N-H (Amine) Symmetric Stretch ~3350 Medium

N-H (Amine) Asymmetric Stretch ~3250 Medium

C-H (Aromatic) Stretch 3100-3000 Medium

C=C (Aromatic) Stretch 1620-1580 Medium-Strong

N-H (Amine) Scissoring ~1600 Strong

C-N Stretch 1340-1250 Medium-Strong

C-H (Aromatic) Out-of-plane bend 900-680 Strong

Data is based on characteristic infrared absorption frequencies for primary amines and indole

compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound, as well as to elucidate its structure through

fragmentation analysis. The molecular weight of 4-Aminoindole is 132.16 g/mol .[1][2][3]

Table 4: Mass Spectrometry Data
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Parameter Value Source
Molecular Formula CsHsNz2 [2]

Molecular Weight 132.16 g/mol [11[2][3]
Exact Mass 132.0687 g/mol MassBank
[M+H]* (m/z) 133.076 MassBank[4]

A comprehensive experimental mass spectrum with a detailed fragmentation pattern for 4-
Aminoindole is not readily available in the searched literature. However, an MS2 spectrum is
available in the MassBank database (Accession MSBNK-Keio _Univ-KO002097), which can
provide information on the fragmentation of the protonated molecule.[4]

Experimental Protocols

The following sections provide detailed methodologies for obtaining the spectroscopic data
presented above. These are generalized protocols and may require optimization based on the
specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

Weigh approximately 5-10 mg of 4-Aminoindole.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDClz, DMSO-ds).

Ensure complete dissolution by gentle vortexing or sonication.

Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:
e Spectrometer: 400 MHz or higher field strength.

e Pulse Program: Standard single-pulse experiment.
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e Spectral Width: 0-12 ppm.
e Number of Scans: 16-64, depending on sample concentration.
o Relaxation Delay: 1-5 seconds.

o Data Processing: Fourier transformation, phase correction, and baseline correction. The
chemical shifts are referenced to the residual solvent peak.

13C NMR Acquisition:

e Spectrometer: 100 MHz or higher.

o Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

e Spectral Width: 0-160 ppm.

» Number of Scans: 1024 or more, as *3C has a low natural abundance.
o Relaxation Delay: 2-5 seconds.

o Data Processing: Fourier transformation, phase correction, and baseline correction. The
chemical shifts are referenced to the solvent peak.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of 4-Aminoindole with approximately 100-200 mg of dry
potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is
obtained.

e Place a portion of the powder into a pellet press.
o Apply pressure to form a transparent or translucent pellet.
Data Acquisition:

e Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1269813?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Spectral Range: 4000-400 cm™1.
Resolution: 4 cm~1.
Number of Scans: 16-32.

Background: A background spectrum of the empty sample compartment or a pure KBr pellet
should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation (for Electrospray lonization - ESI):

Prepare a stock solution of 4-Aminoindole in a suitable solvent (e.g., methanol, acetonitrile)
at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 pg/mL with the same solvent or a
mixture of solvents compatible with the mass spectrometer's mobile phase.

Data Acquisition (ESI-MS):

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization source
(e.g., Q-TOF, Orbitrap).

lonization Mode: Positive ion mode is typically used for amines to observe the [M+H]* ion.

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z
50-500).

Capillary Voltage: Typically 3-5 kV.

Source Temperature: Optimize based on the instrument and compound stability (e.g., 100-
150 °C).

Fragmentation (MS/MS): To obtain fragmentation data, select the precursor ion ([M+H]*) and
subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon, nitrogen) at
varying collision energies.
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Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like 4-Aminoindole.
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A general workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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